![molecular formula C22H27NO3 B4935653 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide](/img/structure/B4935653.png)
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide
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Overview
Description
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as BMT-047, belongs to a class of compounds called benzamides, which have been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide is not fully understood, but it is believed to act through the modulation of several signaling pathways in the body. 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has been shown to interact with several receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of mood, cognition, and movement.
Biochemical and physiological effects:
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation in cancer cells, the activation of neuroprotective pathways in the brain, and the modulation of neurotransmitter release. 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide in lab experiments is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the specific pathways and mechanisms involved in various biological processes. However, one limitation of using 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide. One area of interest is the development of 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of the potential anti-cancer properties of 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide and its derivatives. Additionally, further studies are needed to fully understand the mechanisms of action of 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide involves several steps, including the reaction of 3-methoxy-5,6,7,8-tetrahydro-2-naphthalenol with butylamine, followed by the reaction of the resulting amine with 4-chlorobenzoyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)benzamide has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-4-13-26-19-11-9-16(10-12-19)22(24)23-20-14-17-7-5-6-8-18(17)15-21(20)25-2/h9-12,14-15H,3-8,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJGKUTJXFQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C3CCCCC3=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide |
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